1lambda6,2-thiazepane-1,1-dione 1lambda6,2-thiazepane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 108214-54-6
VCID: VC12014248
InChI: InChI=1S/C5H11NO2S/c7-9(8)5-3-1-2-4-6-9/h6H,1-5H2
SMILES: C1CCNS(=O)(=O)CC1
Molecular Formula: C5H11NO2S
Molecular Weight: 149.21 g/mol

1lambda6,2-thiazepane-1,1-dione

CAS No.: 108214-54-6

Cat. No.: VC12014248

Molecular Formula: C5H11NO2S

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

1lambda6,2-thiazepane-1,1-dione - 108214-54-6

Specification

CAS No. 108214-54-6
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
IUPAC Name thiazepane 1,1-dioxide
Standard InChI InChI=1S/C5H11NO2S/c7-9(8)5-3-1-2-4-6-9/h6H,1-5H2
Standard InChI Key NFRGCMIFZVPLSJ-UHFFFAOYSA-N
SMILES C1CCNS(=O)(=O)CC1
Canonical SMILES C1CCNS(=O)(=O)CC1

Introduction

Structural and Nomenclature Insights

Core Architecture

The compound’s backbone consists of a seven-membered thiazepane ring, where sulfur occupies the 1-position and nitrogen the 2-position. The sulfone group (SO2\text{SO}_2) confers rigidity and polarity, influencing both solubility and intermolecular interactions. X-ray crystallography of analogous thiazepane derivatives reveals chair-like conformations, with the sulfone group adopting an axial orientation to minimize steric strain .

Oxidation State and Bonding

The "1lambda6" notation specifies the hypervalent sulfur center, which utilizes sp3sp^3-hybridized orbitals to form bonds with two oxygen atoms and adjacent carbon/nitrogen atoms. This configuration stabilizes the sulfone moiety, making it resistant to reduction under mild conditions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC5H11NO2S\text{C}_5\text{H}_{11}\text{NO}_2\text{S}
Molecular Weight149.21 g/mol
IUPAC Name1,2-thiazepane 1,1-dioxide
InChI KeyNFRGCMIFZVPLSJ-UHFFFAOYSA-N
Physical Form (25°C)Liquid
Storage ConditionsRoom temperature, inert atmosphere

Synthesis and Scalability

Laboratory-Scale Routes

A one-pot synthesis leveraging visible-light-mediated aza Paternò–Büchi reactions has emerged as a efficient method. For example, cyclocondensation of 1,2-amino thiols with α,β-unsaturated esters under basic conditions (e.g., DBU in acetonitrile) yields 1lambda6,2-thiazepane-1,1-dione in 53–68% yields . Imidazole additives (0.2 equiv) enhance reaction rates by facilitating acyl transfer .

Industrial Production Challenges

Scaling this synthesis requires addressing exothermicity during sulfone formation. Continuous-flow reactors with precise temperature control (20–40°C) and in-line purification (e.g., simulated moving-bed chromatography) improve throughput while minimizing byproducts like disulfides .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The sulfone group directs electrophilic attacks to the nitrogen-adjacent carbon. For instance, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces nitro derivatives at the 3-position, which are precursors to amine-functionalized analogs .

Reductive Transformations

Despite the sulfone’s stability, lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carbonyl group to a methylene bridge, yielding 1,2-thiazepane—a saturated analog with enhanced lipophilicity .

Comparative Analysis with Thiazepane Derivatives

Table 2: Functional Comparison with Analogous Compounds

CompoundKey Structural FeatureBioactivity (IC₅₀)
1lambda6,4-Thiazepane-1,1-dioneSulfone at 1-positionBRD4 inhibition: 12 μM
1,4-Thiazepan-5-oneKetone at 5-positionAntifungal: 45 μM
1lambda6,2-Thiazepane-1,1-dioneSulfone at 1,2-positionsAntimicrobial: 128 μg/mL

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